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Compound of Interest

3-Formyl-1H-indazole-5-carboxylic
Compound Name: d
aci

Cat. No.: B1344232

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and specific biological pathways for 3-Formyl-1H-
indazole-5-carboxylic acid are not extensively available in the public domain. This guide
provides a comprehensive overview based on the known chemistry of closely related indazole
derivatives and general synthetic methodologies.

Core Chemical Structure and Properties

3-Formyl-1H-indazole-5-carboxylic acid is a bicyclic heterocyclic organic compound. The
core structure consists of a fused benzene and pyrazole ring system, forming the indazole
scaffold. This scaffold is substituted with a formyl group (-CHO) at the 3-position and a
carboxylic acid group (-COOH) at the 5-position. The presence of these functional groups
makes it a valuable intermediate for the synthesis of more complex molecules, particularly in
the field of medicinal chemistry.

Structural Detalils
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Identifier Value

IUPAC Name 3-formyl-1H-indazole-5-carboxylic acid

Molecular Formula CoHeN203

Molecular Weight 190.16 g/mol

SMILES 0O=Cclnnc2cc(C(=0)O)cccl2
INChl=1S/C9H6N203/c12-4-8-6-2-1-

InChl 5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)

(H,13,14)

Physicochemical Properties (Predicted and Observed

for Related Compounds) @

Property Value/Description
Appearance Expected to be a solid.
Not reported. Related indazole carboxylic acids
Melting Point exhibit a wide range of melting points, often
exceeding 200°C.
N Likely to be poorly soluble in water and soluble
Solubility ) ) ]
in organic polar solvents like DMSO and DMF.
The carboxylic acid moiety will be acidic, while
pKa the pyrazole ring has basic nitrogen atoms. The

overall pKa will be influenced by both groups.

Spectroscopic Characterization (Expected)

While specific experimental spectra for 3-Formyl-1H-indazole-5-carboxylic acid are not

readily available, the expected spectroscopic features can be predicted based on the analysis

of structurally similar compounds and the known chemical shifts of the functional groups.

'H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
aldehyde proton, the carboxylic acid proton, and the N-H proton of the indazole ring.

Expected Chemical

Proton . Multiplicity Notes
Shift (6, ppm)
) Highly deshielded
Aldehyde (-CHO) 9.5-105 Singlet
proton.
_ Singlet or narrow Influenced by the
Aromatic (H4) 8.0-85 )
doublet adjacent formyl group.
Aromatic (H6) 7.8-8.2 Doublet Coupled to H7.
Aromatic (H7) 72-7.6 Doublet Coupled to H6.

. . Chemical shift is
Carboxylic Acid (-

12.0-14.0 Broad Singlet concentration and
COOH)
solvent dependent.
Chemical shift is
Indazole N-H 13.0-15.0 Broad Singlet concentration and

solvent dependent.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the
aldehyde and carboxylic acid, as well as the aromatic and heterocyclic carbons.
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Carbon Expected Chemical Shift (d, ppm)
Aldehyde Carbonyl (-CHO) 185 - 195
Carboxylic Acid Carbonyl (-COOH) 165 - 175
Indazole C3 140 - 150
Indazole C3a 120- 130
Indazole C4 110-120
Indazole C5 125-135
Indazole C6 120 - 130
Indazole C7 110 - 120
Indazole C7a 135 - 145

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=0, and C-H
bonds.
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Expected
Functional Group Wavenumber Intensity Description
(cm™)

Characteristic broad
O-H (Carboxylic Acid) 2500 - 3300 Broad absorption due to
hydrogen bonding.

Overlaps with the O-H

N-H (Indazole) 3200 - 3400 Medium, Broad
stretch.
Conjugated aldehyde
C=0 (Aldehyde) 1680 - 1710 Strong, Sharp
carbonyl stretch.
) ) Conjugated carboxylic
C=0 (Carboxylic Acid) 1650 - 1680 Strong, Sharp )
acid carbonyl stretch.
] ) Aromatic C-H
C-H (Aromatic) 3000 - 3100 Medium )
stretching.
) ) Aromatic ring
C=C (Aromatic) 1450 - 1600 Medium to Strong

stretching vibrations.

Synthesis Methodology (Proposed)

A plausible synthetic route to 3-Formyl-1H-indazole-5-carboxylic acid can be proposed
based on established organic chemistry reactions for the functionalization of the indazole core.
A common strategy involves the construction of the indazole ring followed by the introduction or
modification of the functional groups.

Proposed Synthetic Pathway

A potential route could start from a substituted toluene derivative, proceeding through nitration,
reduction, diazotization, and cyclization to form the indazole core, followed by oxidation and
formylation.

Amidation followed by [—1 aaaaaaaaaaaaaa d [ﬁ Oxidation of methyl group [ﬁ Formylation at C3
4-Methyl acid | Hofmann | e ; cyclzaion | 4 \ethyi-1H-indazole (e.9.. KMnO2) ) > 1H-indazole-4-carboxyic acid (eg. Vismeier-Haack reaction) g, | 5 £y 1114-indazole-5-carboxyic aci
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Caption: Proposed synthetic pathway for 3-Formyl-1H-indazole-5-carboxylic acid.

Key Experimental Protocols (General Procedures)

Protocol 1: Oxidation of a Methyl Group on the Indazole Ring

This protocol describes a general method for the oxidation of a methyl group to a carboxylic
acid on an aromatic ring, which can be adapted for the conversion of a methyl-indazole to an
indazole-carboxylic acid.

e Reactants: To a solution of the methyl-indazole derivative in a mixture of pyridine and water,
add potassium permanganate (KMnOa) portion-wise.

e Reaction Conditions: Heat the reaction mixture at 80-100°C for several hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Workup: After completion, cool the reaction mixture and filter to remove manganese dioxide.
Acidify the filtrate with a mineral acid (e.g., HCI) to precipitate the carboxylic acid.

 Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a
suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Vilsmeier-Haack Formylation of an Indazole

This protocol outlines a general procedure for the introduction of a formyl group onto an
electron-rich heterocyclic ring like indazole.

o Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride
(POCIs) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.

o Reaction: To the prepared Vilsmeier reagent, add the indazole-carboxylic acid derivative.

o Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating
(e.g., 40-60°C) for several hours until the reaction is complete (monitored by TLC).
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o Workup: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium
bicarbonate or sodium hydroxide solution) to precipitate the formylated product.

« Purification: Collect the crude product by filtration, wash with water, and purify by column
chromatography on silica gel or by recrystallization.

Biological and Pharmacological Relevance

Indazole-containing compounds are recognized as "privileged scaffolds” in medicinal chemistry
due to their ability to interact with a wide range of biological targets. They are key components
in numerous approved drugs and clinical candidates, particularly in oncology.

Potential as a Kinase Inhibitor

The indazole core is a well-established hinge-binding motif for many protein kinases. The
nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of
the kinase active site. The substituents at the 3 and 5 positions of the indazole ring can be
modified to achieve potency and selectivity for specific kinases. Many kinase inhibitors are
under investigation for the treatment of various cancers.
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Caption: Generalized MAPK/ERK signaling pathway, a common target for indazole-based
kinase inhibitors.

Experimental Workflow for Inhibitor Screening
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The evaluation of a compound like 3-Formyl-1H-indazole-5-carboxylic acid as a potential
drug candidate would typically follow a structured workflow.

In Vitro Screening

Primary Biochemical Assay
(e.g., Kinase Activity Assay)

:

Secondary Biochemical Assays
(Selectivity Profiling)

:

Cell-based Assays
(e.g., Proliferation, Apoptosis)

Lead Candidate
Selection

In Vivo Evaluation

Pharmacokinetic Studies
(ADME)

:

Efficacy Studies
(e.g., Xenograft Models)

:

Toxicology Studies
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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